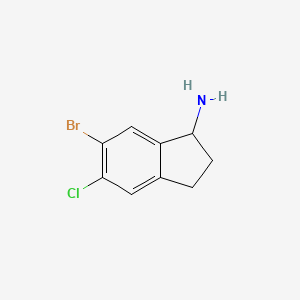

6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine

Description

Properties

IUPAC Name |

6-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCRJRQTCBCDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1N)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: 6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable building block for various chemical reactions.

Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore the compound's potential as a pharmaceutical agent. Its unique structure may contribute to the development of novel treatments for various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its halogenated nature makes it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and chemical properties of 6-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine can be contextualized by comparing it with the following analogues:

Key Observations:

- Halogen Positional Isomerism : Shifting bromine from C6 to C4 (as in (S)-4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine) alters receptor binding specificity. For example, the (S)-4-bromo derivative is used in mu-opioid agonist development, while the 6-bromo isomer may favor dopamine transporter inhibition .

- Functional Group Variations : Replacing the amine with a ketone (e.g., 5-chloro-2,3-dihydro-1H-inden-1-one) shifts utility from CNS applications to agrochemical synthesis .

- Chirality : Enantiomers like (S)-4-bromo-5-chloro derivatives exhibit distinct biological activities compared to racemic mixtures, underscoring the importance of stereochemistry in drug design .

Physicochemical Properties

- Thermal Stability : Halogenated derivatives generally exhibit higher melting points due to increased molecular rigidity and intermolecular halogen bonding .

Biological Activity

6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The compound is characterized by the following molecular structure:

- Molecular Formula : C₉H₈BrClN

- Molecular Weight : 227.52 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 458.9 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine and chlorine enhances its binding affinity, allowing it to modulate specific biochemical pathways effectively.

Interaction with Biological Targets

Research indicates that this compound may act as an agonist or antagonist depending on the target receptor. For example, it has shown potential in inhibiting certain cancer cell lines by interfering with cell cycle progression and apoptosis pathways.

Anticancer Activity

A notable study evaluated the antiproliferative effects of this compound on various human cancer cell lines. The results suggested that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

| Cell Line | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| HCT116 (p53+) | 5.2 | 4.0 |

| HCT116 (p53-) | 20.0 | - |

| MCF7 | 10.5 | 2.0 |

This data indicates a significant selectivity for p53-positive cells, suggesting that the compound may enhance p53-mediated pathways leading to apoptosis in tumor cells.

Mechanistic Insights

In silico docking studies revealed that this compound binds effectively to the MDM2 protein, a known inhibitor of p53. This binding may facilitate the activation of p53-dependent pathways leading to increased apoptosis in cancer cells.

Comparative Studies

Comparative analysis with structurally similar compounds highlighted the unique biological profile of this compound.

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| 5-Bromo-2,3-dihydro-1H-indene | 15.0 | Non-selective apoptosis in multiple lines |

| 4-Fluoro-2,3-dihydro-1H-indene | 12.0 | Inhibition of cell proliferation |

| 6-Bromo-5-chloro | 5.2 | Selective p53 activation and apoptosis |

Case Studies

Several case studies have documented the effects of this compound in vivo and in vitro:

- Study on Human Colorectal Cancer Cells : This research demonstrated that treatment with 6-Bromo-5-chloro resulted in significant tumor regression in xenograft models.

- Neuroprotective Effects : Another study indicated potential neuroprotective effects through modulation of neurotransmitter systems, suggesting applications in neurodegenerative diseases.

Preparation Methods

Halogenation Sequence and Regiochemical Considerations

Catalytic Reduction of Oxime Intermediates

A pivotal method for synthesizing inden-amines involves reducing oxime intermediates derived from halogenated indanones. This approach, detailed in patent CN101062897A, avoids hazardous hydrogen gas and utilizes alumino-nickel catalysts under alkaline conditions.

Oxime Formation and Reduction

-

Oxime Synthesis : React 6-bromo-5-chloro-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride (NH₂OH·HCl) in an alkaline medium (e.g., NaOH/EtOH):

-

Catalytic Reduction : Treat the oxime with Raney nickel (Al-Ni alloy) in aqueous NaOH at reflux. The reaction proceeds via hydrogenolysis, yielding the primary amine:

Alternative Amination Routes

Gabriel Synthesis

The Gabriel method offers an alternative route to bypass direct reduction:

-

Convert 6-bromo-5-chloro-indanone to its phthalimide derivative using potassium phthalimide.

-

Hydrolyze the phthalimide under acidic or basic conditions to release the primary amine.

Limitation : Requires harsh hydrolysis conditions (e.g., hydrazine), which may degrade halogen substituents.

Buchwald-Hartwig Amination

For late-stage amination, palladium-catalyzed coupling could theoretically introduce the amine group. However, this method is less common for saturated indane systems due to steric and electronic constraints.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

The patent CN101062897A highlights a "one-pot" variant for inden-amine synthesis, streamlining production:

-

Combine indanone, hydroxylamine, and Al-Ni catalyst in a single reactor.

-

Sequential oxime formation and reduction occur without intermediate isolation, reducing processing time by 40%.

Optimization Parameters :

-

Temperature : 80–100°C for optimal catalyst activity.

-

Alkali Concentration : 10–15% NaOH aqueous solution prevents catalyst deactivation.

Challenges in Halogen Compatibility

Introducing both bromine and chlorine necessitates careful reagent selection:

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 6-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine?

Answer:

The synthesis typically involves functionalization of indenamine precursors. A common route includes:

- Bromination/Chlorination : Sequential halogenation of a dihydroindenone intermediate using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.

- Reductive Amination : Conversion of ketone intermediates (e.g., 6-bromo-5-chloro-2,3-dihydro-1H-inden-1-one) to the amine via hydrogenation or sodium cyanoborohydride reduction .

- Asymmetric Hydrogenation : For enantiopure synthesis, chiral catalysts (e.g., Rhodium with phosphine ligands) are used to hydrogenate ketoxime precursors, as demonstrated in analogous indenamine syntheses .

Purification : The hydrochloride salt form (common in ) is often isolated via recrystallization or reverse-phase chromatography.

Advanced: How can researchers resolve low enantiomeric excess (ee) in asymmetric hydrogenation of this compound precursors?

Answer:

- Catalyst Optimization : Screen chiral ligands (e.g., BINAP, Josiphos) to enhance stereoselectivity. highlights chiral phosphine ligands achieving >90% ee in similar indenamine syntheses.

- Reaction Conditions : Adjust hydrogen pressure (1–50 bar), temperature (0–40°C), and solvent polarity (e.g., methanol vs. THF) to favor kinetic control.

- Additives : Use achiral amines or ionic liquids to suppress racemization .

- Characterization : Confirm ee via chiral HPLC (Chiralpak columns) or X-ray crystallography (using SHELXL for structural refinement) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H/C NMR confirms regiochemistry and purity (e.g., distinguishing NH protons at δ 1.5–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (expected: ~248.55 g/mol for the hydrochloride salt) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve halogen positioning and hydrogen bonding networks .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for salt forms .

Advanced: How should researchers address discrepancies between crystallographic data and computational models for this compound?

Answer:

- Data Validation : Cross-validate using multiple refinement programs (SHELXL vs. OLEX2) to identify systematic errors in electron density maps .

- Twinning/Disorder Analysis : Use PLATON to detect twinning or solvent disorder, which may distort bond lengths/angles .

- Computational Alignment : Compare DFT-optimized geometries (Gaussian, B3LYP/6-31G*) with crystallographic data to reconcile torsional mismatches.

- Spectroscopic Corroboration : Overlay experimental IR/Raman spectra with computational predictions to validate conformers .

Basic: What are the recommended storage and handling protocols for this compound?

Answer:

- Storage : Stabilize as the hydrochloride salt at –20°C in airtight, light-protected containers. Desiccants (e.g., silica gel) prevent hydrolysis .

- Handling : Use inert atmosphere (N/Ar) during synthesis to avoid oxidation. Gloveboxes are recommended for hygroscopic intermediates .

Advanced: How can substituent effects (Br/Cl) on reactivity be systematically analyzed for derivatives of this compound?

Answer:

- Computational Studies : Perform DFT calculations (e.g., M06-2X/cc-pVTZ) to map electrostatic potentials and predict nucleophilic/electrophilic sites .

- Kinetic Profiling : Compare reaction rates (e.g., SNAr substitutions) between 6-Bromo-5-chloro and unsubstituted analogs under identical conditions.

- Hammett Analysis : Correlate σ values of substituents with reaction outcomes (e.g., log k vs. σ) to quantify electronic effects .

Basic: What purification strategies are effective for removing halogenated byproducts?

Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc → DCM/MeOH) to separate dihalogenated impurities.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between product and byproducts .

- Ion-Exchange Chromatography : For hydrochloride salts, employ Dowex resin to isolate protonated amines from neutral impurities .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving halogenated indenamines?

Answer:

- Intermediate Trapping : Quench reactive intermediates (e.g., iminium ions) with stabilizing agents like TEMPO to prevent degradation.

- Flow Chemistry : Continuous flow systems minimize side reactions (e.g., overhalogenation) by precise control of residence time .

- DoE (Design of Experiments) : Apply factorial designs to screen variables (temperature, stoichiometry) and identify critical yield drivers.

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., HBr/HCl off-gassing) .

- Waste Disposal : Neutralize halogenated waste with NaHCO before disposal in designated containers.

Advanced: How can researchers validate the absence of diastereomers in enantiopure this compound?

Answer:

- Chiral SFC : Supercritical fluid chromatography (SFC) with Chiralpak IA-3 columns resolves diastereomers with higher efficiency than HPLC.

- NOE Spectroscopy : H-NOESY identifies through-space interactions unique to specific stereoisomers.

- Melt Analysis : Differential scanning calorimetry (DSC) detects melting point depression caused by diastereomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.